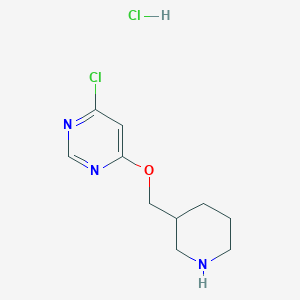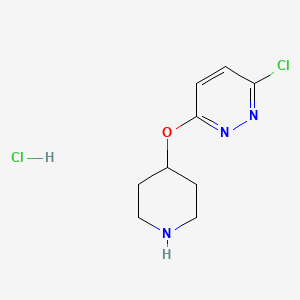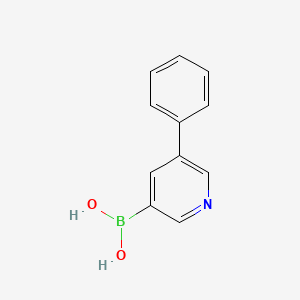
(5-Phenylpyridin-3-yl)boronic acid
Übersicht
Beschreibung
(5-Phenylpyridin-3-yl)boronic acid is an organic compound with the molecular formula C11H10BNO2. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by a phenyl group attached to a pyridine ring, which is further bonded to a boronic acid group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylpyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid. The general procedure includes:
Reactants: An aryl halide (such as 5-bromo-3-phenylpyridine) and a boronic acid (such as phenylboronic acid).
Catalyst: Palladium(0) complex, often with a phosphine ligand.
Base: A base such as potassium carbonate or sodium hydroxide.
Solvent: A polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: (5-Phenylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl halides.
Oxidation: Converts to phenylpyridine derivatives.
Reduction: Can be reduced to corresponding alcohols or amines.
Substitution: Reacts with electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Oxidation: Yields phenylpyridine derivatives.
Reduction: Forms alcohols or amines.
Substitution: Generates substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Phenylpyridin-3-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Acts as a building block for biologically active compounds and enzyme inhibitors.
Medicine: Investigated for potential therapeutic applications, including cancer treatment and antimicrobial agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (5-Phenylpyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the transfer of the phenyl group to the aryl halide. This process involves oxidative addition, transmetalation, and reductive elimination steps. In biological systems, the compound can inhibit enzymes by binding to active sites, thereby blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
(5-Phenylpyridin-3-yl)boronic acid is unique due to its specific structure and reactivity. Similar compounds include:
Phenylboronic acid: Lacks the pyridine ring, making it less versatile in certain reactions.
Pyridinylboronic acids: Vary in the position of the boronic acid group, affecting their reactivity and applications.
Arylboronic acids: Differ in the aryl group attached to the boronic acid, influencing their chemical behavior.
Eigenschaften
IUPAC Name |
(5-phenylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWWKNZKPWWOCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672180 | |
| Record name | (5-Phenylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850991-38-7 | |
| Record name | (5-Phenylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


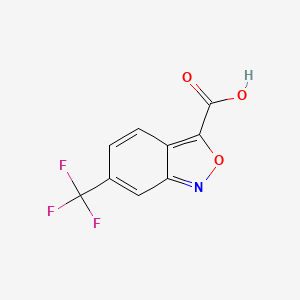
![Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate](/img/structure/B1418739.png)
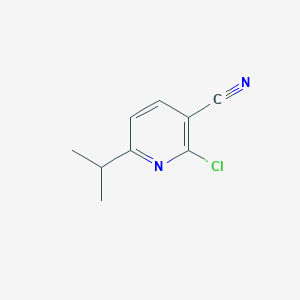
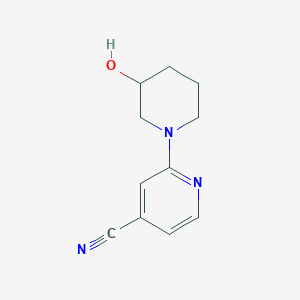
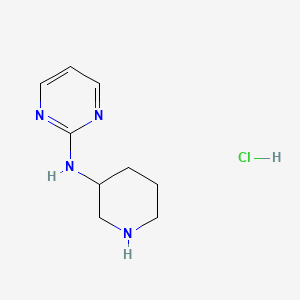
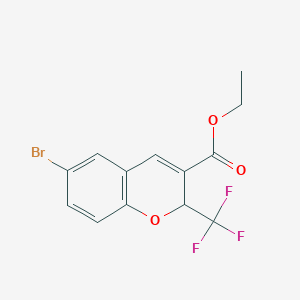
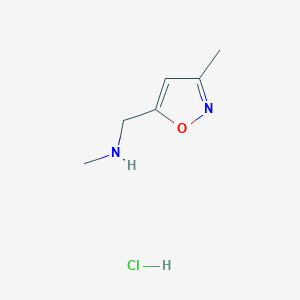
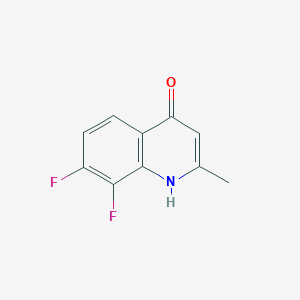
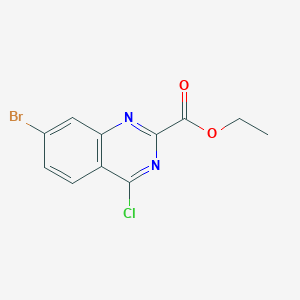
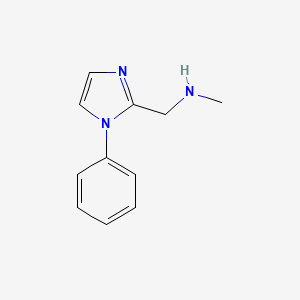
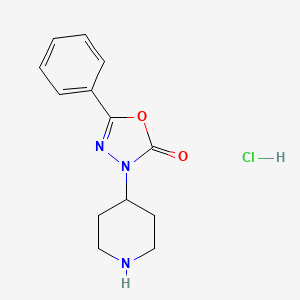
![[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1418757.png)
